GSK9311

BRPF1 TR-FRET Binding Affinity

GSK9311 is the essential negative control for GSK6853, with a 125- to 185-fold reduction in BRPF1 potency. Use it alongside GSK6853 to confirm on-target effects and eliminate assay artifacts. Ideal for high-throughput screening validation and epigenetic target interrogation. Available as free base or HCl salt, ≥98% purity.

Molecular Formula C24H31N5O3
Molecular Weight 437.5 g/mol
Cat. No. B607875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK9311
SynonymsGSK9311;  GSK-9311;  GSK 9311.
Molecular FormulaC24H31N5O3
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC
InChIInChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1
InChIKeyWFXIHQFRQPGCCR-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK9311: BRPF1/BRPF2 Bromodomain Inhibitor Negative Control Procurement Guide


GSK9311, also known as GSK-9311 or GSK 9311, is a benzimidazolone derivative that functions as a less active structural analog of the BRPF1 chemical probe GSK6853 . It is specifically utilized as a negative control compound in epigenetic research involving the BRPF (Bromodomain and PHD Finger-containing) family of proteins [1]. GSK9311 inhibits the BRPF bromodomain with pIC50 values of 6.0 for BRPF1 and 4.3 for BRPF2, demonstrating a clear, quantifiable reduction in potency compared to its active counterpart, GSK6853, which exhibits a pIC50 of 8.1 . This compound is available as a free base (CAS 1923851-49-3) or as a hydrochloride salt (CAS 2253733-09-2) .

Why Generic BRPF Inhibitor Substitution Fails: The Critical Need for GSK9311 as a Validated Negative Control


Interchanging BRPF bromodomain inhibitors without rigorous validation can lead to erroneous conclusions in epigenetic studies, as small structural modifications can drastically alter a compound's potency, selectivity, and cellular activity [1]. The BRPF protein family consists of three highly homologous members (BRPF1, BRPF2, BRPF3) with distinct biological roles; a compound's specific activity profile is paramount [1]. While the active probe GSK6853 demonstrates exceptional potency and selectivity for BRPF1 (pIC50 of 8.1, Kd of 0.3 nM, >1600-fold selectivity), its close analog GSK9311 exhibits a 125- to 185-fold reduction in potency, making it a reliable tool to confirm on-target effects and rule out assay artifacts [2]. Using an unvalidated or mischaracterized compound as a control undermines the credibility of the experimental model, which is why GSK9311 is essential for any study employing GSK6853.

Quantitative Evidence Guide: How GSK9311 Differentiates from GSK6853 and Other BRPF Inhibitors


125-Fold Reduction in BRPF1 Binding Affinity in Cell-Free TR-FRET Assay

In a direct head-to-head comparison, GSK9311 shows a significant, quantifiable reduction in potency for the BRPF1 bromodomain when compared to its active structural analog GSK6853 . This reduction is critical for its function as a negative control .

BRPF1 TR-FRET Binding Affinity

185-Fold Reduction in Cellular BRPF1 Target Engagement (NanoBRET)

The reduction in potency is even more pronounced in a cellular context. A NanoBRET assay measuring the interaction between the BRPF1 bromodomain and histone H3.3 in HEK293 cells reveals that GSK9311 is 185-fold less potent than GSK6853 .

BRPF1 NanoBRET Target Engagement

Differential BRPF1 vs. BRPF2 Inhibitory Profile

While GSK6853 is highly selective for the BRPF1 bromodomain, GSK9311 exhibits a measurable but low-level inhibition of both BRPF1 and BRPF2 . This profile is distinct and should be considered when selecting a control for experiments that may involve BRPF2 signaling .

BRPF1 BRPF2 Selectivity

Validation as the Inactive Control for the SGC Epigenetic Probe GSK6853

GSK9311 has been formally designated by the Structural Genomics Consortium (SGC) as the negative control for the chemical probe GSK6853 [1]. This is not merely a vendor designation; it is a community-standard validation that certifies its suitability for the specific purpose of controlling for GSK6853's activity [1].

Chemical Probe Negative Control Epigenetics

Optimal Research and Procurement Scenarios for GSK9311


Validation of BRPF1-Mediated Effects in Cell-Based Assays

GSK9311 is the definitive control for experiments using the active probe GSK6853 to investigate BRPF1 function. By showing a 185-fold reduction in cellular potency, it allows scientists to confidently attribute any observed phenotypic changes to BRPF1 inhibition [1]. In any study involving GSK6853 treatment, parallel use of GSK9311 at equivalent concentrations is essential to demonstrate that the observed effects are on-target and not due to cytotoxicity or off-target interactions [1].

Differentiation of BRPF1- from BRPF2-Mediated Biological Activity

In studies exploring the roles of the closely related BRPF1 and BRPF2 proteins, GSK9311 can be used as a tool to help parse their respective contributions. While GSK6853 is highly selective for BRPF1, GSK9311's measurable (though low) activity against BRPF2 (pIC50 = 4.3) provides a known baseline for comparison [1]. When used alongside other selective inhibitors, this can help researchers generate a more complete picture of BRPF family signaling [1].

High-Throughput Screening (HTS) and Assay Development

GSK9311 is an invaluable component in the development and validation of high-throughput screening assays targeting the BRPF1 bromodomain. It serves as a reliable negative control to set the baseline signal and calculate Z'-factor statistics for assay robustness. Its well-characterized inactivity profile (125-fold less potent than GSK6853) ensures that any positive 'hit' from a compound library is more likely to be a genuine inhibitor and not an assay artifact [1].

Mechanistic Studies of Epigenetic Regulation in Cancer Biology

Given the role of BRPF proteins as scaffolding components in MYST histone acetyltransferase complexes and their implication in cancers like acute myeloid leukemia (AML), GSK9311 is a critical control for research into these pathways [1]. When paired with GSK6853, it enables precise interrogation of the BRPF1 bromodomain's specific contribution to chromatin regulation and oncogenic transcription, a crucial step in target validation and drug discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK9311

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.